molecular formula C19H15N5O4S B2966443 N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide CAS No. 923194-95-0

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide

Cat. No.: B2966443
CAS No.: 923194-95-0
M. Wt: 409.42
InChI Key: SZWRMBUXFOWMQL-UHFFFAOYSA-N
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Description

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide is a complex organic compound that belongs to the class of imidazopyrimidines. This compound is characterized by the presence of an imidazo[1,2-a]pyrimidine ring fused to a phenyl ring, which is further substituted with a nitrobenzene sulfonamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyrimidine ring.

    Substitution on the Phenyl Ring: The imidazo[1,2-a]pyrimidine core is then subjected to electrophilic aromatic substitution reactions to introduce the phenyl group.

    Introduction of the Nitrobenzene Sulfonamide Group: The final step involves the nitration and sulfonation of the phenyl ring to introduce the nitrobenzene sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst to reduce the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Corresponding oxides of the imidazo[1,2-a]pyrimidine ring

    Reduction: Amino derivatives of the compound

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{2-methylimidazo[1,2-a]pyridin-3-yl}phenyl)-3-nitrobenzene-1-sulfonamide
  • N-(4-{7-methylimidazo[1,2-a]pyridin-3-yl}phenyl)-3-nitrobenzene-1-sulfonamide

Uniqueness

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide is unique due to its specific substitution pattern and the presence of both nitro and sulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O4S/c1-13-9-10-23-12-18(21-19(23)20-13)14-5-7-15(8-6-14)22-29(27,28)17-4-2-3-16(11-17)24(25)26/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWRMBUXFOWMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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